molecular formula C15H18BNO3 B15134698 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one

Cat. No.: B15134698
M. Wt: 271.12 g/mol
InChI Key: GWRAVJHFOSWNEV-UHFFFAOYSA-N
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Description

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one is a compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a quinolinone core structure with a boronate ester group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one typically involves the formation of the boronate ester group through a borylation reaction. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated quinolinone derivative and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Aryl or vinyl halides, palladium catalysts, and bases such as potassium carbonate or cesium carbonate.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Dihydroquinolinone derivatives.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one is primarily related to its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. Additionally, the quinolinone core can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one is unique due to its combination of a quinolinone core and a boronate ester groupIts ability to undergo a variety of chemical reactions and form stable complexes with molecular targets makes it a valuable compound in scientific research .

Properties

Molecular Formula

C15H18BNO3

Molecular Weight

271.12 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4aH-quinolin-2-one

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(18)17-12/h5-10H,1-4H3

InChI Key

GWRAVJHFOSWNEV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3C=CC(=O)N=C3C=C2

Origin of Product

United States

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